1,1-Bis(methylsulfanyl)ethane

Boiling point Isomer separation Process development

1,1‑Bis(methylsulfanyl)ethane (also named 1,1‑bis(methylthio)ethane, 3‑methyl‑2,4‑dithiapentane, or acetaldehyde dimethyl mercaptal) is a dialkylthioether belonging to the C₄H₁₀S₂ family. It is a volatile organosulfur compound that occurs naturally in roasted beef and in the ripe fruiting bodies of the Japanese white truffle Tuber japonicum.

Molecular Formula C4H10S2
Molecular Weight 122.3 g/mol
CAS No. 7379-30-8
Cat. No. B1617194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(methylsulfanyl)ethane
CAS7379-30-8
Molecular FormulaC4H10S2
Molecular Weight122.3 g/mol
Structural Identifiers
SMILESCC(SC)SC
InChIInChI=1S/C4H10S2/c1-4(5-2)6-3/h4H,1-3H3
InChIKeyMEZARKNHCDZUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1‑Bis(methylsulfanyl)ethane (CAS 7379‑30‑8): Core Identity and Physicochemical Baseline


1,1‑Bis(methylsulfanyl)ethane (also named 1,1‑bis(methylthio)ethane, 3‑methyl‑2,4‑dithiapentane, or acetaldehyde dimethyl mercaptal) is a dialkylthioether belonging to the C₄H₁₀S₂ family [1]. It is a volatile organosulfur compound that occurs naturally in roasted beef and in the ripe fruiting bodies of the Japanese white truffle Tuber japonicum [2]. Its key physicochemical constants (boiling point, flash point, refractive index) distinguish it from its closest structural isomers and homologues, providing a first‑pass selection criterion for procurement and research use.

Why Generic Substitution Fails: Critical Differentiation of 1,1‑Bis(methylsulfanyl)ethane from Isomers and Analogs


Bis(methylthio)‑substituted ethanes and methanes constitute a homologous class yet display substantial variation in boiling point, flash point, odor character, and biological occurrence. A simple generic selection of “bis(methylthio)ethane” or “bis(methylthio)methane” can result in the procurement of the 1,2‑isomer (2,5‑dithiahexane) or the lower homologue (2,4‑dithiapentane) [1]. These compounds are not interchangeable: the 1,1‑substitution pattern confers a unique set of physicochemical and chemosensory properties that are essential for reproducibility in flavor reconstitution, species‑specific truffle authentication, and safety‑classified handling [1][2]. The quantitative evidence below clarifies where 1,1‑bis(methylsulfanyl)ethane decisively departs from its nearest relatives.

Quantitative Differentiation Evidence for 1,1‑Bis(methylsulfanyl)ethane Relative to Closest Analogs


Boiling‑Point Differentiation Between the 1,1‑ and 1,2‑Isomers of Bis(methylthio)ethane

The target compound 1,1‑bis(methylsulfanyl)ethane exhibits a boiling point of 153 °C (at 760 mmHg), whereas the 1,2‑isomer boils at 177 °C (at 760 mmHg) . This 24 °C gap enables straightforward fractional distillation for isomer‑specific purification and is large enough to alter elution order in gas‑chromatographic methods.

Boiling point Isomer separation Process development

Flash‑Point Distinction and Its Impact on Storage and Shipping Classification

The flash point of 1,1‑bis(methylsulfanyl)ethane is reported as 41.4 °C , whereas the 1,2‑isomer has a flash point of 59.9 °C . The 18.5 °C lower flash point places the target compound closer to the threshold for flammable‑liquid classification (e.g., UN Class 3, Packing Group II vs. III), which directly influences permissible shipping volumes, storage infrastructure, and insurance requirements.

Flash point Safety classification Hazardous‑goods handling

Species‑Specific Occurrence as a Truffle Differentiation Marker

GC‑MS analysis of odor‑active volatiles revealed that 3‑methyl‑2,4‑dithiapentane (i.e., 1,1‑bis(methylsulfanyl)ethane) is a high‑contribution odorant found in the ripe Japanese white truffle Tuber japonicum, but is absent from the classic Italian white truffle T. magnatum [1]. Conversely, 2,4‑dithiapentane (bis(methylthio)methane) is the hallmark of T. magnatum and is not detected in T. japonicum. This qualitative presence‑vs.‑absence pattern constitutes a binary differentiation criterion.

Truffle authentication GC‑MS Odor‑active volatile

Boiling‑Point Offset Relative to the Methane‑Homologue (2,4‑Dithiapentane)

The target compound boils at 153 °C, while the lower homologue 2,4‑dithiapentane (bis(methylthio)methane) boils at approximately 147 °C [1]. The 6 °C increment corresponds to the addition of a methyl branch on the central carbon, and it is sufficient to alter GC retention indices and distillation cut‑points when both compounds co‑occur in natural extracts or synthetic mixtures.

Boiling point Homologous series Chromatographic retention

Naturally Occurring Thermal‑Degradation Marker for Methionine‑Rich Food Systems

In a model system heating methionine at 180 °C for 1 h, 1,1‑bis(methylthio)ethane was identified among the volatile degradation products, whereas bis(methylthio)methane was not reported under the same conditions [1]. This preferential formation from methionine (rather than from cysteine or glutathione) implicates the target compound as a selective thermal marker for methionine‑containing food matrices.

Thermal degradation Methionine Meat flavor

High‑Impact Application Scenarios for 1,1‑Bis(methylsulfanyl)ethane (7379‑30‑8) Grounded in Differentiation Evidence


Truffle‑Species Authentication and Adulteration Detection

Because 3‑methyl‑2,4‑dithiapentane is exclusively detected in Tuber japonicum while 2,4‑dithiapentane marks T. magnatum [1], food‑authenticity laboratories should procure the target compound as a certified reference material. Its use in SPME‑GC‑MS screening enables definitive discrimination between Japanese and Italian white truffle oils, protecting against mislabeled or adulterated products.

Isomer‑Specific Synthetic‑Route Development and Quality Control

The 24 °C boiling‑point gap between the 1,1‑ and 1,2‑isomers allows process chemists to design distillation‑based purification cascades that yield isomerically pure 1,1‑bis(methylsulfanyl)ethane. QC laboratories can employ this boiling‑point differential alongside flash‑point verification (41.4 °C for the target vs. 59.9 °C for the 1,2‑isomer) to confirm lot identity before release.

Methionine‑Derived Thermal‑Flavor Marker Studies

The compound's selective generation from methionine thermal degradation at 180 °C [2] makes it a valuable analytical standard for mechanistic studies of meat‑flavor formation. Procurement of high‑purity 1,1‑bis(methylsulfanyl)ethane ensures accurate quantification in model systems and avoids interference from co‑eluting homologues such as bis(methylthio)methane.

Safety‑Classified Flavor‑Ingredient Handling and Regulatory Filing

With a flash point of 41.4 °C , the compound falls near the boundary of flammability classifications. Flavor houses and chemical distributors must account for this when designing storage facilities, preparing SDS documentation, and filing regulatory dossiers (e.g., FEMA GRAS or EU Flavourings). The lower flash point relative to the 1,2‑isomer may trigger a more rigorous hazard assessment.

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